2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is a chemical compound classified under acyl chlorides, which are derivatives of carboxylic acids. This compound features a butanoyl chloride group attached to a 3-methyl-4-nitrophenoxy moiety, making it significant in organic synthesis and various scientific applications.
The compound can be synthesized from its corresponding acid using thionyl chloride as a reagent, which facilitates the conversion of carboxylic acids to acyl chlorides. The synthesis and properties of this compound are documented in chemical databases and scientific literature, including PubChem and various research articles.
The primary method for synthesizing 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride involves the reaction of 3-methyl-4-nitrophenoxyacetic acid with thionyl chloride. The reaction proceeds under reflux conditions, yielding the acyl chloride along with byproducts of sulfur dioxide and hydrochloric acid:
The reaction typically requires careful control of temperature and anhydrous conditions to ensure high yield and purity. Following synthesis, purification methods such as recrystallization or distillation are often employed to isolate the desired compound.
The molecular structure of 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride can be represented by its InChI and SMILES notations:
InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
CC(C(=O)Cl)OC1=C(C=C(C=C1)[N+](=O)[O])C=C
The compound has specific physical properties that can be analyzed through techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For example, NMR spectroscopy can confirm the presence of functional groups and their environments in the molecule.
2-(3-Methyl-4-nitrophenoxy)butanoyl chloride is reactive due to its acyl chloride functionality. It participates in several types of reactions:
Common reagents for these reactions include alcohols for esterification and amines for amide formation. Hydrolysis is typically performed under neutral or basic conditions to facilitate the reaction.
The mechanism of action for 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride primarily involves its role as an acylating agent. The acyl chloride reacts with nucleophiles through a two-step mechanism:
This reactivity makes it valuable in organic synthesis for creating complex molecules.
The physical properties include:
The chemical properties include:
Relevant analyses often involve IR spectroscopy to identify functional groups and NMR spectroscopy for structural confirmation.
2-(3-Methyl-4-nitrophenoxy)butanoyl chloride has several scientific applications:
This compound serves as a versatile building block in synthetic chemistry, facilitating various applications across multiple scientific fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2